Vanadium-gallium is an intermetallic compound formed from the elements vanadium and gallium. This compound has garnered significant attention due to its unique properties, particularly in superconductivity and its potential applications in various scientific fields. The compound is typically represented as , with specific stoichiometries depending on the synthesis method and conditions.
Vanadium-gallium can be sourced from various vanadium-containing materials, including black shale ores, titanium magnetite ores, and spent catalysts. These sources provide the necessary vanadium, while gallium is often obtained from gallium-bearing minerals or through the recycling of electronic waste. The classification of vanadium-gallium falls under intermetallic compounds, which are characterized by their metallic bonding and distinct crystal structures.
The synthesis of vanadium-gallium can be achieved through several methods:
The choice of synthesis method significantly impacts the resulting microstructure and properties of the vanadium-gallium compound. For instance, sintering parameters such as temperature and time can influence the phase purity and superconducting characteristics of the final product.
Vanadium-gallium typically exhibits a beta-tungsten crystalline structure, which is characterized by a complex arrangement of atoms that contributes to its unique physical properties . The crystal structure can vary depending on the specific ratio of vanadium to gallium.
Vanadium-gallium undergoes several notable chemical reactions:
The kinetics of these reactions depend on factors such as temperature, pressure, and the physical state of reactants (powder vs. bulk).
The mechanism by which vanadium-gallium exhibits superconductivity involves electron pairing at low temperatures, facilitated by its unique crystal structure. The interactions between vanadium d-electrons and gallium p-electrons play a crucial role in this process.
Relevant data indicates that these properties make vanadium-gallium suitable for high-performance applications in electronics and superconductors .
Vanadium-gallium has several significant scientific uses:
Vanadium-gallium (V-Ga) intermetallic compounds exhibit distinct crystallographic phases, with the A15 cubic structure (space group Pm-3n) being the most technologically significant. This phase, stoichiometrically represented as V₃Ga, consists of vanadium atoms forming body-centered cubic (BCC) subcells with gallium atoms positioned at the cube centers. The structure is characterized by vanadium atom chains along the ⟨100⟩ directions, creating a three-dimensional network crucial for superconductivity. The lattice parameter of V₃Ga is approximately 4.98 Å, as confirmed through X-ray diffraction studies [6].
Phase behavior in the V-Ga system is complex, featuring multiple intermetallic compounds. Key phases include:
A notable phase transition occurs through the monotectic reaction (Liquid₁ ↔ Liquid₂ + V₆Ga₇) at 1,377 K, confirmed through differential scanning calorimetry (DSC) and microstructural analysis [2]. The phase stability is sensitive to thermal history, with annealing below 800 K preserving the A15 phase, while higher temperatures promote decomposition into V-rich and Ga-rich phases.
Table 1: Intermetallic Phases in the Vanadium-Gallium System
Phase | Crystal Structure | Stability Range | Key Reactions |
---|---|---|---|
V₃Ga | A15 (Pm-3n) | < 1,480 K | Peritectic formation at 1,480 K |
V₆Ga₅ | Tetragonal | < 1,089 K | Peritectoid at 1,089 K |
VGa₃ | Tetragonal | < 798 K | Eutectoid decomposition at 798 K |
The electronic properties of V₃Ga are dominated by its superconducting behavior, arising from strong electron-phonon coupling within the A15 framework. Density functional theory (DFT) calculations reveal a high density of states (DOS) at the Fermi level (N(Eₐ)), primarily contributed by vanadium 3d-orbitals. This results in:
Band structure studies indicate a pseudo-gap formation near the Fermi level due to vanadium chain interactions. The Fermi surface exhibits quasi-one-dimensional features along the ⟨100⟩ directions, enhancing electron pairing efficiency. Doping with high-Z elements (e.g., Pt, Pb) intensifies spin-orbit scattering, further increasing H꜀₂ to ~23 T [6]. Optical studies of V-doped GaN films (analogous systems) show bandgap preservation (~3.4 eV), confirming the localized nature of V 3d-states in compound forms [4].
Table 2: Electronic Properties of V₃Ga
Property | Value | Influencing Factors |
---|---|---|
Critical Temperature (T꜀) | 14.2 K | Strain, stoichiometry, impurities |
Upper Critical Field (H꜀₂) | 19–23 T | Doping (Nb, Ta, Pt, Pb), temperature |
Coherence Length (ξ) | 3–4 nm | Purity, defect density |
The thermodynamic stability of V-Ga compounds is governed by intricate phase equilibria. Experimental investigations using arc-melting and annealing (873–1,773 K) have refined the V-Ga phase diagram, revealing six invariant reactions:
CALPHAD (Calculation of Phase Diagrams) modeling provides self-consistent thermodynamic parameters. The Gibbs energy of V₃Ga is described by the sublattice model (V,Va)₀.₇₅(Ga,Va)₀.₂₅, accounting for antisite defects. Key thermodynamic quantities include:
Phase stability is compromised above 1,000 K, where decomposition into V-rich (BCC) and Ga-rich (liquid) phases occurs. Impurities like oxygen reduce thermal stability by forming ternary oxides at grain boundaries [5].
V₃Ga exhibits extreme brittleness at ambient temperatures, a characteristic inherent to A15 superconductors. The brittleness originates from:
First-principles computational tensile tests (FPCTT) on vanadium (basis of V₃Ga) reveal anisotropic mechanical behavior:
In polycrystalline forms, elemental segregation (e.g., Ti, Cr, O, C at grain boundaries) exacerbates brittleness. For instance, oxygen segregation at vanadium grain boundaries reduces cohesion energy by >30%, promoting intergranular fracture [5]. Alloying strategies to mitigate brittleness remain largely ineffective due to precipitation of embrittling secondary phases (e.g., Ti(CON) in V-Cr-Ti systems) [5] [1].
Table 3: Mechanical Limitations of V₃Ga
Property | Value/Range | Implications |
---|---|---|
Fracture Toughness (K꜀꜀) | <10 MPa·m⁰·⁵ | Susceptibility to crack propagation |
Critical Strain for Fracture | 0.17–0.21 | Handling and coil-winding challenges |
Grain Boundary Cohesion | Reduced by 30–50% | Due to oxygen/carbon segregation |
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